N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide

Nav1.7 Pain Electrophysiology

Researchers optimizing Nav1.7 inhibitor selectivity often face limited access to regioisomerically pure sulfonamide-benzamide probes. Generic analogs with undefined 3-amino-4-sulfonyl patterns risk >50% activity loss in transporter assays. This compound provides an exact 4-amino-3-sulfonylphenyl topology as a definitive SAR tool. - Unique H-bond donor/acceptor network for Nav1.7 electrophysiology SAR studies. - Free 4-amino handle enables bioconjugation for CETSA or pull-down target engagement without pharmacophore disruption. - Defined single entity (MW 366.43) suitable as an HPLC/LC-MS system suitability standard for sulfonamide impurity tracking.

Molecular Formula C20H18N2O3S
Molecular Weight 366.4 g/mol
CAS No. 85237-58-7
Cat. No. B12681140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide
CAS85237-58-7
Molecular FormulaC20H18N2O3S
Molecular Weight366.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3)N
InChIInChI=1S/C20H18N2O3S/c1-14-7-10-17(11-8-14)26(24,25)19-13-16(9-12-18(19)21)22-20(23)15-5-3-2-4-6-15/h2-13H,21H2,1H3,(H,22,23)
InChIKeyWEXAOBVLOYDCGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Structural Class


N-(4-Amino-3-((p-tolyl)sulphonyl)phenyl)benzamide (CAS 85237-58-7) is a synthetic small molecule belonging to the sulfonamide-benzamide hybrid class, with the molecular formula C20H18N2O3S and a molecular weight of 366.43 g/mol . Its structure features a 4-amino-3-(p-tolylsulfonyl)phenyl core linked to a benzamide moiety, placing it within the broader family of N-sulfonylbenzamide derivatives that have been investigated as pharmacological tools, particularly as voltage-gated sodium channel (Nav) inhibitors [1]. This compound serves as a chemical probe or intermediate within medicinal chemistry programs targeting ion channels and transporters.

Chemotype: Sulfonamide-benzamide hybrid, Nav inhibitor chemical probe
Target class: Voltage-gated sodium channels (Nav), ion transporters
Research use: Ion channel pharmacology, transporter selectivity, chemical probe development

Why Generic Sulfonamide or Benzamide Analogs Cannot Replace It


Within the N-sulfonylbenzamide chemotype, minor structural modifications—such as the position of the sulfonyl linkage, substitution on the p-tolyl ring, or replacement of the terminal benzamide—can drastically alter target engagement and selectivity profiles [1]. Specifically, the 4-amino-3-sulfonylphenyl substitution pattern in this compound creates a unique hydrogen-bond donor/acceptor topology that differs from regioisomeric analogs (e.g., 3-amino-4-sulfonyl or ortho-substituted variants). In published ASBT inhibitor series, moving the sulfonylamino group from the ortho to the meta or para position reduced inhibitory activity by over 50% at 10 µM [2]. Consequently, generic substitution without understanding these positional and electronic effects risks losing the desired pharmacological or chemical probe activity.

Regioisomeric shift alters target engagement
Moving the sulfonylamino group from the 4-amino-3-sulfonyl pattern to meta or para positions can markedly change Nav or transporter inhibition profiles.
Amino group contribution to hydrogen bonding
Des-amino analogs present a different H-bond donor/acceptor balance, potentially affecting target binding and solubility behavior.
Substitution on p-tolyl ring alters selectivity
Modifications to the p-tolylsulfonyl moiety can shift selectivity across Nav subtypes or transporter targets.

Quantitative Differentiation Against Closest Analogs


Nav1.7 Inhibitory Potency vs. Reference Sulfonamide Benzamides

In a patent describing N-(substituted sulfonyl)benzamide derivatives as Nav1.7 inhibitors, the target compound N-(4-amino-3-((p-tolyl)sulphonyl)phenyl)benzamide is explicitly disclosed as an exemplary embodiment [1]. While the patent provides IC50 ranges for the broader series (generally 0.1 nM to 10 µM), a specific IC50 value for this exact compound was not reported in the searched public excerpts. In contrast, a closely related N-sulfonylbenzamide analog, PF-05089771 (an arylsulfonamide Nav1.7 inhibitor), demonstrated IC50 values of 11 nM (human Nav1.7), 12 nM (cynomolgus), 13 nM (dog), 171 nM (rat), and 8 nM (mouse) in patch clamp electrophysiology [2]. The structural difference between the target compound and PF-05089771 resides primarily in the sulfonamide linker and the aromatic substitution pattern, which are known determinants of Nav1.7 subtype selectivity across species [2]. Without a direct head-to-head comparison, the target compound's differentiation must be evaluated on a case-by-case basis in the specific assay system of interest.

Nav1.7 Inhibition vs. PF‑05089771
Cross-study comparable
Target compound: not explicitly quantified; series IC50 range 0.1 nM–10 µM. PF‑05089771: hNav1.7 IC50 = 11 nM (patch clamp).
Supports Nav1.7 assay context; specific potency requires independent determination.
No direct head-to-head comparison available.
Nav1.7 Pain Electrophysiology

Positional Isomer Impact on ASBT Inhibitory Activity

A study on arylsulfonylamino-benzanilides as ASBT inhibitors demonstrated that shifting the sulfonylamino-benzamide attachment from the ortho to the meta or para position on ring B caused a substantial loss of inhibitory activity at 10 µM [1]. For instance, the 3-nitro-substituted ortho analog (5a8, 2,4-dichloro substitution) showed 99.1% inhibition at 10 µM, while its para counterpart (5d4, etc.) showed markedly reduced activity [1]. The target compound possesses a unique 4-amino-3-sulfonylphenyl substitution pattern, which is distinct from the ortho-sulfonylamino connectivity in the most active ASBT inhibitors. Although the target compound was not directly tested in this ASBT assay, the class-level data strongly suggest that its regioisomeric arrangement will produce a different ASBT activity profile compared to ortho-substituted arylsulfonylaminobenzanilides. This implies that the compound cannot be considered interchangeable with published ASBT tool compounds without dedicated profiling.

ASBT Positional Isomer Impact
Class-level inference
Ortho-sulfonylamino analog 5a8: 99.1% inhibition at 10 µM; meta/para analogs: reduced activity. Target compound not tested.
Distinct substitution topology likely yields different ASBT activity; independent profiling needed.
Class-level SAR; direct testing on target compound not performed.
ASBT Cholesterol Transporter Inhibition

Physicochemical Profile vs. Des-amino and Des-sulfonyl Analogs

The target compound contains both a primary aromatic amine (–NH2) and a sulfonyl (–SO2–) group, which collectively increase its hydrogen bond donor count (HBD = 2) and acceptor count (HBA = 5) compared to des-amino or des-sulfonyl analogs . The calculated partition coefficient (LogP) for this compound is estimated at approximately 4.18 , whereas the des-amino analog 3-{[(4-methylphenyl)sulfonyl]amino}benzamide (CAS 86069-70-7) has a lower molecular weight (290.34 g/mol) and a different HBD/HBA profile . The presence of the additional amino group in the target compound alters solubility and permeability potential, which can affect its suitability as a chemical probe depending on whether the objective is target engagement in a cellular context versus biochemical assay compatibility.

Physicochemical vs. Des‑amino Analog
Data to verify
Target: LogP ≈ 4.18 (est.), HBD=2, HBA=5, MW=366.43. Des‑amino analog (CAS 86069-70-7): MW=290.34, different HBD/HBA.
Physicochemical differences may affect assay solubility and permeability; formulation review advised.
In silico estimate; experimental verification recommended.
Drug-likeness Permeability Solubility

Optimal Research Application Scenarios


Nav1.7 Pain Target Validation with a Distinct Scaffold

For groups working on voltage-gated sodium channel (Nav1.7) inhibitor discovery, this compound provides a chemically differentiated N-sulfonylbenzamide scaffold compared to the extensively characterized PF-05089771 series [1]. Its unique 4-amino-3-sulfonylphenyl substitution pattern offers an alternative hydrogen-bonding network that may confer distinct subtype selectivity or pharmacokinetic properties. It is suitable as a tool compound for establishing SAR around the sulfonamide linker region in Nav1.7 electrophysiology assays, provided the user independently determines its IC50 under their specific assay conditions [2].

Regioisomeric Probe for Transporter Selectivity Studies

Given that ortho-substituted arylsulfonylaminobenzanilides potently inhibit ASBT (IC50 as low as 0.11 µM for compound 5g2 [1]), this compound—with its distinct 4-amino-3-sulfonylphenyl architecture—can serve as a negative control or selectivity probe to assess whether transporter inhibition (ASBT or related NTCP) is sensitive to the amino-sulfonyl regiochemistry. This is particularly relevant for hepatic transporter safety panels where off-target ASBT inhibition by drug candidates must be ruled out.

Chemical Biology Probe for Bioconjugation via Free Amine

The free 4-amino group on the central phenyl ring provides a reactive handle for bioconjugation (e.g., NHS-ester labeling, biotinylation, or fluorophore attachment) without altering the sulfonyl-benzamide pharmacophore [1]. This distinguishes it from N-alkylated or N-acetylated sulfonamide benzamides that lack a readily derivatizable amine, enabling cellular target engagement studies (CETSA, pull-down) or fluorescent probe development for imaging applications.

Reference Standard for Analytical Method Development

As a well-defined single chemical entity with a molecular weight of 366.43 g/mol and characteristic UV chromophores from both the benzamide and tolylsulfonyl moieties, this compound can serve as a retention time marker and system suitability standard during HPLC or LC-MS method development aimed at detecting structurally related sulfonamide impurities or metabolites in pharmaceutical preparations [1]. Its distinct spectral properties relative to des-amino or regioisomeric analogs improve chromatographic resolution method validation.

Application
Selection Property
Validation Focus
Nav1.7 ion channel target engagement studies
Distinct sulfonamide-benzamide scaffold
Independent IC50 determination in user’s assay
Hepatic transporter selectivity screening
Unique amino-sulfonyl topology
ASBT/NTCP inhibition profiling
Target engagement and imaging probe development
Free 4‑amino group for bioconjugation
Bioconjugation efficiency and target binding confirmation
HPLC/LC-MS method development for sulfonamide impurities
Defined UV chromophores and molecular weight
Retention time and system suitability
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